Framycetin sulfate

Description

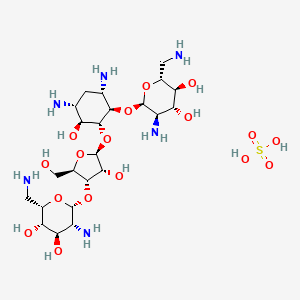

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUARAINLGYMG-JGMIRXPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H52N6O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016143 | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-30-9, 28002-70-2 | |

| Record name | Framycetin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin B sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Framycetin Sulfate: A Technical Guide to its Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Framycetin sulfate is an aminoglycoside antibiotic, renowned for its broad-spectrum antibacterial activity. It is a component of the neomycin complex, specifically identified as neomycin B.[1] This technical guide provides an in-depth overview of the chemical structure of this compound, its biosynthetic pathway, and the methodologies employed in its production and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Chemical Structure

This compound is the sulfate salt of framycetin. The chemical structure of framycetin is complex, consisting of four rings. It is composed of two aminosugars, neosamine C and 2-deoxystreptamine, which are linked to a neobiosamine B moiety. The IUPAC name for framycetin is (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol.[2]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and other quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H52N6O25S3 | [3][4] |

| Molecular Weight | 908.87 g/mol | [3] |

| Appearance | White or yellowish-white hygroscopic powder | [5] |

| Melting Point | >160°C (decomposes) | [5] |

| Solubility | Freely soluble in water; very slightly soluble in alcohol; practically insoluble in acetone. | [5][6] |

Table 2: Analytical Data of this compound

| Parameter | Method | Details | Reference |

| Purity | HPLC-ELSD | 98% | [4] |

| Rf Value | HPTLC | 0.46 ± 0.02 (Acetonitrile: Methanol: Water; 7.5:0.5:2 v/v/v) | |

| UV Absorbance | Spectrophotometry | λmax at 258 nm |

Synthesis Pathway: Biosynthesis and Purification

The commercial production of this compound does not involve a total chemical synthesis. Instead, it is primarily obtained through the fermentation of the bacterium Streptomyces fradiae followed by a purification process to isolate framycetin (neomycin B) from the neomycin complex.[1]

Biosynthesis of Neomycin B (Framycetin)

The biosynthesis of neomycin B is a complex enzymatic process that originates from glucose. The pathway involves the formation of the 2-deoxystreptamine (DOS) ring, followed by the sequential addition of aminosugar moieties. The entire process is governed by a cluster of genes known as the 'neo' gene cluster in S. fradiae.[7]

The key stages of the biosynthetic pathway are:

-

Formation of 2-deoxystreptamine (DOS): The biosynthesis is initiated with D-glucose. The C-6 hydroxyl group of glucose is removed prior to the cyclization reaction to form the DOS ring.[8][9][10]

-

Glycosylation and Amination: The DOS core is then glycosylated, and amino groups are introduced through the action of various enzymes encoded by the 'neo' gene cluster, such as aminotransferases.[7]

-

Formation of Neamine and Paromamine: Intermediates such as neamine and paromamine are formed through the joint activity of enzymes like glucosaminyl-6'-oxidase and 6'-oxoglucosaminyl:L-glutamate aminotransferase.[11]

-

Final Assembly of Neomycin B: Further glycosylation and enzymatic modifications lead to the formation of neomycin B.

Purification of this compound

The industrial production of this compound involves its separation from the neomycin complex, which also contains neomycin C and other related substances. The most common method for this purification is ion-exchange chromatography.

The general workflow for the purification is as follows:

Experimental Protocols

Purification of this compound from Neomycin Sulfate by Ion-Exchange Chromatography

This protocol is a generalized procedure based on patent literature.[12][13][14]

Materials:

-

Crude Neomycin Sulfate

-

Purified Water

-

Cation-exchange resin (e.g., LK20, HZ201, or HZ001)

-

Ammonia solution (various concentrations)

-

Sulfuric Acid

-

Activated Carbon

Procedure:

-

Dissolution: Dissolve the crude neomycin sulfate powder in purified water (20-40 times the weight of the powder) to obtain a concentrated solution.

-

Adsorption: Add the cation-exchange resin to the neomycin sulfate solution. The typical mass-to-volume ratio of neomycin sulfate powder to chromatography resin is 1:5. Stir the mixture for 3-4 hours to allow for complete adsorption of the aminoglycosides onto the resin.

-

Washing: After adsorption, wash the saturated resin with a low-concentration ammonia solution to remove impurities.

-

Elution: Elute the framycetin from the resin using a higher concentration of ammonia solution. The eluate containing the enriched framycetin is collected.

-

Concentration: Concentrate the eluate using a thin-film evaporator.

-

Salification: Adjust the pH of the concentrated solution with sulfuric acid to form this compound.

-

Decolorization: Add activated carbon to the solution, stir, and then filter to decolorize the solution.

-

Drying: Spray-dry the decolorized solution at approximately 135°C to obtain the final this compound powder.

Analysis of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is adapted from a stability-indicating HPTLC method.

Materials and Instrumentation:

-

HPTLC system with a Linomat V applicator and TLC Scanner

-

Pre-coated silica gel aluminum plates 60 F-254

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified Water

-

This compound standard

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and water in a ratio of 7.5:0.5:2 (v/v/v).

-

Preparation of Standard Solution: Prepare a stock solution of this compound by dissolving 10 mg in water. From this stock solution, prepare a series of standard solutions with concentrations ranging from 100 to 1900 ng/spot.

-

Chromatographic Development:

-

Apply the standard and sample solutions to the HPTLC plate using the Linomat V applicator.

-

Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

After development, dry the plate.

-

-

Densitometric Analysis: Scan the dried plate using a TLC scanner at a wavelength of 258 nm.

-

Quantification: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Spectrophotometric Analysis of this compound

This is a general procedure for the quantitative determination of this compound.[15]

Materials and Instrumentation:

-

UV-Vis Spectrophotometer

-

This compound standard

-

Purified Water

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in purified water. From this, prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Prepare a solution of the this compound sample in purified water.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 258 nm.

-

Use purified water as a blank.

-

-

Quantification: Calculate the concentration of this compound in the sample by comparing its absorbance to the calibration curve of the standard solutions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis pathway of this compound. While a total chemical synthesis is not the method of choice for commercial production, understanding the biosynthetic pathway in Streptomyces fradiae and the subsequent purification processes is crucial for researchers and professionals in the field. The detailed experimental protocols for purification and analysis serve as a practical resource for laboratory applications. The provided data and diagrams aim to facilitate a deeper understanding of this important aminoglycoside antibiotic.

References

- 1. Neomycin - Wikipedia [en.wikipedia.org]

- 2. neomycin b, sulfate (1:3) (salt) | C23H52N6O25S3 | CID 24978553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. nacchemical.com [nacchemical.com]

- 5. Framycetin sulphate | 4146-30-9 [chemicalbook.com]

- 6. 4146-30-9 CAS MSDS (Framycetin sulphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Neomycin biosynthesis: the incorporation of D-6-deoxy-glucose derivatives and variously labelled glucose into the 2-deoxystreptamine ring. Postulated involvement of 2-deoxyinosose synthase in the biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neomycin biosynthesis: the incorporation of D-6-deoxy-glucose derivatives and variously labelled glucose into the 2-deoxystreptamine ring. Postulated involvement of 2-deoxyinosose synthase in the biosynthesis. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method for extracting framycetin sulphate from neomycin sulphate - Eureka | Patsnap [eureka.patsnap.com]

- 13. scispace.com [scispace.com]

- 14. scispace.com [scispace.com]

- 15. medicopublication.com [medicopublication.com]

Antibacterial spectrum of Framycetin sulfate against gram-positive and gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin sulfate, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a range of clinically significant gram-positive and gram-negative bacteria. This technical guide provides a comprehensive overview of its antibacterial efficacy, detailing its mechanism of action, in vitro activity, and the standardized methodologies used to determine its potency. Quantitative data on the minimum inhibitory concentrations (MICs) are presented to facilitate comparative analysis. Furthermore, this guide outlines the experimental protocols for susceptibility testing and visualizes key processes through diagrammatic representations to support research and development in the field of antibacterial therapeutics.

Introduction

This compound is a member of the aminoglycoside class of antibiotics, known for their efficacy against a wide array of bacterial pathogens.[1][2][3] It is a component of the neomycin complex and functions by inhibiting protein synthesis in susceptible bacteria, leading to a bactericidal effect.[1][2][4] This guide delves into the specifics of its antibacterial spectrum, providing valuable data and procedural insights for laboratory professionals.

Mechanism of Action

This compound exerts its bactericidal action by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2][4] This binding interferes with the initiation complex, causes misreading of the mRNA, and ultimately disrupts protein synthesis, which is essential for bacterial growth and viability.[1][2]

Mechanism of action of this compound.

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound has been evaluated against a variety of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key indicator of its potency.

Gram-Positive Bacteria

Framycetin has demonstrated efficacy against various gram-positive cocci.[5] Notably, it is effective against Staphylococcus aureus, including some methicillin-resistant strains (MRSA).[1][2][5]

| Gram-Positive Bacteria | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | Favorable in-vitro activity | [6] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | Effective | [1][2][5] |

| Enterococcus spp. | Clinical Isolates | Mentioned as susceptible | [6] |

| Streptococcus spp. | Clinical Isolates | Mentioned as susceptible | [6] |

Gram-Negative Bacteria

Framycetin is also active against a range of gram-negative bacteria, particularly members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][6]

| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 90 clinical isolates | 88.9% inhibited by 62.5 mg/L | Not available in search results |

| Enterobacteriaceae | Clinical Isolates | Favorable in-vitro activity | [6] |

| Escherichia coli | Pathogenic strains in infantile gastroenteritis | Effective | [7][8] |

| Proteus spp. | Pyogenic organisms | Susceptible | [3] |

| Pseudomonas fluorescens | Clinical Isolates | Favorable in-vitro activity | [6] |

Note: As with gram-positive bacteria, a comprehensive list of specific MIC values for various gram-negative strains is not widely published.

Experimental Protocols for Susceptibility Testing

The susceptibility of bacteria to this compound is primarily determined using two standard laboratory methods: Broth Microdilution and Agar Diffusion.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents visible growth. For aminoglycosides like framycetin, cation-adjusted Mueller-Hinton broth is often recommended to ensure accurate results, especially when testing Pseudomonas aeruginosa.[9]

General workflow for the Broth Microdilution method.

Detailed Protocol Steps:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Diffusion Method (Kirby-Bauer Test)

In this method, a standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specified concentration of this compound are then placed on the agar surface. The plate is incubated, during which the antibiotic diffuses from the disk into the agar. The antibiotic inhibits bacterial growth, creating a circular zone of inhibition around the disk. The diameter of this zone is measured and compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Detailed Protocol Steps:

-

Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Antibiotic Disks: Disks containing a standard concentration of this compound are dispensed onto the agar surface using sterile forceps or a disk dispenser.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Measurement and Interpretation: The diameter of the zone of inhibition is measured in millimeters. This value is then interpreted as susceptible, intermediate, or resistant based on criteria provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Conclusion

This compound remains a relevant antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria. Its utility against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa underscores its importance in various clinical applications. Standardization of susceptibility testing through methods like broth microdilution and agar diffusion is crucial for the accurate determination of its efficacy and for guiding appropriate therapeutic use. Further research to establish a more comprehensive database of MIC values for a wider range of contemporary clinical isolates would be beneficial for the scientific and medical communities.

References

- 1. Framycetin sulphate | CymitQuimica [cymitquimica.com]

- 2. Framycetin sulphate | 119-04-0/4146-30-9/28002-70-2/ | FF150536 [biosynth.com]

- 3. Framycetin sulphate | Chemotechnique Diagnostics [chemotechnique.se]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mnkjournals.com [mnkjournals.com]

- 6. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Use of Soframycin (Framycetin Sulphate) for Intestinal Sterilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Framycetin in infantile gastroenteritis due to pathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

In Vitro Activity of Framycetin Sulfate Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical practice due to its resistance to a broad range of antibiotics. Framycetin sulfate, an aminoglycoside antibiotic, has been utilized topically for the management of bacterial infections. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound against MRSA. Due to the limited availability of specific quantitative data for framycetin, this document also incorporates data from its closely related aminoglycoside, neomycin, to provide a broader context for its potential anti-MRSA activity. This guide includes detailed experimental protocols for key assays, quantitative data summaries, and diagrammatic representations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections. The emergence of methicillin-resistant strains (MRSA) has complicated treatment strategies, necessitating the exploration of alternative antimicrobial agents. This compound, a member of the aminoglycoside class of antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome. While its systemic use is limited due to potential toxicity, its topical application remains a therapeutic option. This document collates and presents the current understanding of the in vitro efficacy of this compound against MRSA.

Mechanism of Action of this compound

Framycetin, like other aminoglycosides, primarily functions by inhibiting bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit of the bacterial ribosome. This interaction disrupts the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain. The resulting non-functional or toxic proteins, coupled with the premature termination of translation, ultimately lead to bacterial cell death.

Figure 1. Mechanism of action of this compound.

In Vitro Susceptibility Data

Specific quantitative data on the in vitro activity of this compound against a broad range of MRSA isolates is not widely available in recent literature. However, a study on framycetin-impregnated wound dressings demonstrated its antimicrobial and bactericidal activity against MRSA. The dressing showed a statistically significant inhibition of MRSA growth at exposure times of 2, 4, 6, and 24 hours, with bactericidal effects observed at 4, 6, and 24 hours[1][2].

To provide a quantitative perspective, data for the structurally and functionally similar aminoglycoside, neomycin, is presented below. It is important to note that cross-resistance between aminoglycosides can occur, but it is not always complete.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Aminoglycoside | Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Neomycin Sulfate | MRSA | 7 | Not Specified | Not Specified | Not Specified | [3] |

| Neomycin Sulfate | S. aureus (MSSA) | 100 | Not Specified | 4 | 16 | [4] |

| Neomycin Sulfate | MRSA | 240 | >128 (for resistant isolates) | Not Specified | Not Specified | [5] |

Note: Data for Neomycin is provided as a surrogate for Framycetin. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Zone of Inhibition Diameters

| Aminoglycoside | Organism | Disk Content | Zone Diameter Interpretive Criteria (mm) | Reference |

| Neomycin | S. aureus | 30 µg | S: ≥17, I: 13-16, R: ≤12 | [6] |

Note: 'S' denotes Susceptible, 'I' for Intermediate, and 'R' for Resistant. These criteria are for Neomycin and may not be directly applicable to Framycetin.

Experimental Protocols

Detailed methodologies for determining the in vitro activity of this compound against MRSA are provided below. These are based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Figure 2. Workflow for Broth Microdilution MIC Assay.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Select 3-5 well-isolated MRSA colonies from an 18-24 hour agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared MRSA inoculum. Include a growth control well (MRSA in CAMHB without antibiotic) and a sterility control well (CAMHB only). Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Protocol:

-

Inoculum Preparation: Prepare a standardized MRSA inoculum as described in the broth microdilution protocol (0.5 McFarland turbidity).

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.

-

Disk Application: Aseptically apply a paper disk containing a standardized amount of this compound to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Time-Kill Assay

This assay determines the rate of bactericidal activity of an antimicrobial agent over time.

Figure 3. Workflow for Time-Kill Assay.

Protocol:

-

Inoculum Preparation: Grow MRSA in CAMHB to logarithmic phase (approximately 1-2 x 108 CFU/mL). Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in fresh, pre-warmed CAMHB.

-

Assay Setup: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate a known volume of the appropriate dilutions onto nutrient agar plates.

-

Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Resistance Mechanisms in MRSA to Aminoglycosides

The primary mechanism of resistance to aminoglycosides in S. aureus is enzymatic modification of the antibiotic molecule.

Figure 4. Primary mechanisms of aminoglycoside resistance.

Aminoglycoside-modifying enzymes (AMEs) inactivate the drug through acetylation, phosphorylation, or adenylylation, preventing its binding to the ribosome. Other less common resistance mechanisms in S. aureus include decreased drug uptake and modification of the ribosomal target site.

Conclusion

This compound demonstrates in vitro activity against MRSA, although comprehensive quantitative data from recent, large-scale studies are scarce. The available information, primarily from studies on topical formulations, suggests a bactericidal effect. Data from the closely related aminoglycoside, neomycin, indicates that a significant proportion of S. aureus isolates, including MRSA, may exhibit resistance. The provided experimental protocols offer a standardized framework for researchers to further investigate the in vitro efficacy of this compound against contemporary MRSA clinical isolates. Such studies are crucial to better define its potential role in the management of MRSA infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]

- 4. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Ointments and Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility patterns and characterization of clinical isolates of Staphylococcus aureus in KwaZulu-Natal province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics and Bactericidal Efficacy of Framycetin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity through the irreversible inhibition of bacterial protein synthesis. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, spectrum of activity, and bactericidal properties. The document summarizes available quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key molecular and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces lavendulae. It is primarily used topically for the treatment of various bacterial infections of the skin, eyes, and ears.[1][2] Its bactericidal nature and efficacy against a wide range of Gram-positive and Gram-negative pathogens make it a valuable therapeutic agent.[3][4] This guide delves into the core scientific principles governing its antimicrobial action, providing a technical overview for the scientific community.

Pharmacodynamics: The Molecular Basis of Action

The primary mechanism of action of this compound is the disruption of bacterial protein synthesis, a process essential for bacterial viability and replication.[4][5] This inhibition is achieved through a high-affinity binding to the bacterial 30S ribosomal subunit.[5]

Binding to the 30S Ribosomal Subunit

Framycetin, like other aminoglycosides, targets the 16S ribosomal RNA (rRNA) within the 30S subunit.[6] This binding event interferes with the decoding process of messenger RNA (mRNA), leading to two critical consequences:

-

Codon Misreading: The binding of framycetin distorts the A-site of the ribosome, causing the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of non-functional or toxic proteins.[6]

-

Inhibition of Translocation: Framycetin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting protein elongation.[6]

The culmination of these events is a catastrophic disruption of protein synthesis, ultimately leading to bacterial cell death.

Mechanism of Action of this compound.

Downstream Effects on Bacterial Signaling Pathways

Recent research has indicated that the bactericidal activity of aminoglycosides extends beyond the direct inhibition of protein synthesis. The accumulation of mistranslated and misfolded membrane proteins can trigger a cascade of downstream signaling events, contributing to cell death.

Specifically, the buildup of aberrant proteins in the bacterial envelope activates the CpxRA two-component system , an envelope stress response pathway.[7][8] The sensor kinase, CpxA, autophosphorylates and subsequently transfers the phosphate group to the response regulator, CpxR.[7] Phosphorylated CpxR then modulates the expression of genes involved in mitigating envelope stress.

Furthermore, there is evidence suggesting a crosstalk between the Cpx system and the ArcAB two-component system , which is a global regulator of respiratory and fermentative metabolism.[8] This interaction can lead to an imbalance in the cellular redox state and the generation of reactive oxygen species (ROS), contributing to oxidative stress and, ultimately, cell death.[7]

Aminoglycoside-Induced Signaling Pathway.

Bactericidal Properties and Spectrum of Activity

This compound exhibits bactericidal activity against a broad spectrum of pathogens, including many Gram-positive and Gram-negative bacteria.[3][4] Its efficacy has been demonstrated against clinically relevant isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[8][9]

Quantitative Data on Bactericidal Efficacy

The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

While comprehensive MIC50 and MIC90 data for framycetin against a wide array of bacterial species are not extensively available in recent literature, some studies provide valuable insights into its activity against specific pathogens.

| Bacterium | Number of Isolates | MIC Range (mg/L) | % Inhibition at 62.5 mg/L | Reference |

| Pseudomonas aeruginosa | 90 | Not Specified | 88.9% | [9] |

Note: The referenced study also reported that 96.66% of the P. aeruginosa isolates were killed within 60 minutes by a 0.5% framycetin solution.

A separate in-vitro study demonstrated the antimicrobial activity of a framycetin wound dressing against MRSA and Pseudomonas aeruginosa.[8] The dressing showed inhibitory effects against MRSA starting from 30 minutes of exposure, with bactericidal effects observed at 4, 6, and 24 hours.[8] Against P. aeruginosa, antimicrobial activity was observed at 4, 6, and 24 hours of exposure.[8]

Experimental Protocols

The following sections detail standardized methodologies for determining the key pharmacodynamic parameters of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL), then diluted to a final concentration of 5 x 105 CFU/mL in the test wells.

-

Positive control (broth with inoculum, no antibiotic).

-

Negative control (broth only).

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

References

- 1. Clarifying the Role of Two-Component Regulation in Antibiotic Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PURE system for the cell-free synthesis of membrane proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mnkjournals.com [mnkjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulation of the Two-Component Regulator CpxR on Aminoglycosides and β-lactams Resistance in Salmonella enterica serovar Typhimurium [frontiersin.org]

- 7. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the two-component systems Cpx and Arc in protein alterations upon gentamicin treatment in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of Framycetin Sulfate's Attack on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin sulfate, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal effects by meticulously targeting and disrupting the intricate process of protein synthesis. This technical guide provides an in-depth exploration of the molecular basis of this compound's inhibitory action. We will dissect its primary and secondary binding sites on the bacterial ribosome, quantify its inhibitory potency, and detail the downstream cellular consequences of translational disruption. Furthermore, this guide furnishes detailed experimental protocols for key assays used to investigate these molecular interactions and offers visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding.

Core Mechanism of Action: A Two-Pronged Assault on the Ribosome

This compound, also known as Neomycin B sulfate, primarily inhibits bacterial protein synthesis by binding with high affinity to the decoding A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[1] This interaction is the cornerstone of its antibacterial activity.

1.1. The Primary Target: The 16S rRNA A-Site

The canonical binding site for Framycetin is a specific region within the 16S rRNA, spanning nucleotides 1400 to 1500.[2] Binding of Framycetin to this site induces a conformational change in the A-site, forcing key nucleotide residues, such as A1492 and A1493, into a "flipped-out" state. This altered conformation mimics the state of the ribosome when a cognate codon-anticodon pairing has occurred, thereby reducing the accuracy of the decoding process. This leads to the misincorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[1]

1.2. A Secondary Front: The 50S Subunit's Helix 69

Emerging evidence points to a secondary binding site for aminoglycosides, including neomycin B (Framycetin), on helix 69 (H69) of the 23S rRNA in the 50S ribosomal subunit.[3] Binding at this site is implicated in the inhibition of ribosome translocation and the ribosome recycling process. By stabilizing the interaction between the 30S and 50S subunits, Framycetin can hinder the movement of the ribosome along the mRNA and impede the dissociation of the ribosomal subunits after the termination of protein synthesis.[3][4]

Quantitative Analysis of Inhibition

| Target Molecule | Inhibition Constant (Ki) | Reference |

| RNase P RNA | 35 µM | [2] |

| Hammerhead Ribozyme | 13.5 µM | [2] |

Additionally, the 50% inhibitory concentration (IC50) is a common metric for quantifying the potency of protein synthesis inhibitors. While specific IC50 values for this compound from a standardized protein synthesis inhibition assay are not consistently reported across the literature, typical IC50 values for other aminoglycosides and protein synthesis inhibitors in in vitro translation systems range from the low micromolar to nanomolar concentrations. For example, in a Pseudomonas aeruginosa in vitro translation system, IC50 values for some inhibitors were found to be in the range of 20 to 60 µM.[5]

Consequences of Translational Disruption: Beyond the Ribosome

The inhibition of protein synthesis and the production of mistranslated proteins by this compound trigger a cascade of downstream cellular stress responses.

3.1. Envelope Stress Response

The accumulation of misfolded proteins in the bacterial cell envelope, particularly membrane proteins, activates the Cpx two-component system.[1][6] This signaling pathway is triggered by the detection of misfolded proteins in the periplasm, leading to the upregulation of genes involved in protein quality control, such as proteases and chaperones, in an attempt to mitigate the damage.[1][7]

3.2. Oxidative Stress

A significant consequence of aminoglycoside-induced mistranslation is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][6] The accumulation of aberrant membrane proteins is thought to disrupt the electron transport chain, leading to the production of superoxide radicals and subsequent oxidative damage to cellular components, which contributes to the bactericidal activity of the drug.[1]

3.3. The Unfolded Protein Response (UPR)

In eukaryotic systems, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) activates the Unfolded Protein Response (UPR).[8][9][10][11][12] While Framycetin is primarily used for its antibacterial activity, understanding its effects on eukaryotic ribosomes and potential for inducing a UPR is relevant for toxicity studies. The UPR aims to restore protein homeostasis by upregulating chaperones, enhancing ER-associated degradation (ERAD), and transiently attenuating protein synthesis.[11]

Visualizing the Molecular Interactions and Pathways

Framycetin's Mechanism of Action on the Bacterial Ribosome

References

- 1. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mistranslation of membrane proteins and two-component system activation trigger antibiotic-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Activation of an unfolded protein response during differentiation of antibody-secreting B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effectors Targeting the Unfolded Protein Response during Intracellular Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the Activation of Unfolded Protein Response Mechanism during Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Framycetin sulfate as a potent inhibitor of RNase P cleavage activity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of framycetin sulfate as a potent inhibitor of Ribonuclease P (RNase P) cleavage activity. It is designed for researchers, scientists, and drug development professionals interested in the mechanisms of aminoglycoside antibiotics and their potential as therapeutic agents targeting RNA. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core concepts through signaling pathway and workflow diagrams.

Executive Summary

Ribonuclease P (RNase P) is an essential enzyme responsible for the maturation of the 5' end of transfer RNAs (tRNAs)[1]. In bacteria, RNase P is a ribonucleoprotein complex where the RNA component (RNase P RNA or RPR) is the catalytic subunit, making it a ribozyme[1]. The catalytic activity of RNase P is critically dependent on divalent metal ions, such as Mg2+[1][2]. This compound, an aminoglycoside antibiotic also known as neomycin B, has been identified as a potent inhibitor of RNase P cleavage activity[1][2]. This guide details the quantitative aspects of this inhibition, the experimental methods used to characterize it, and the underlying mechanism of action.

Quantitative Inhibition Data

This compound (neomycin B) demonstrates significant inhibitory activity against RNase P and other ribozymes. The inhibitory constants (Ki) and IC50 values are crucial metrics for quantifying the potency of an inhibitor. The data presented below has been compiled from key studies in the field.

| Inhibitor | Target | Organism/System | Ki (µM) | IC50 (µM) | Comments |

| This compound (Neomycin B) | RNase P RNA (M1 RNA) | Escherichia coli | 35 | - | Inhibition is pH-dependent and sensitive to Mg2+ concentration[1][2]. |

| This compound (Neomycin B) | RNase P RNA (Hyo P RNA) | Mycoplasma hyopneumoniae | ~105 | - | Approximately 3-fold higher Ki compared to E. coli RNase P RNA[1]. |

| This compound (Neomycin B) | Hammerhead Ribozyme | In vitro | 13.5 | - | Demonstrates that framycetin's inhibitory activity is not exclusive to RNase P[3][4]. |

| Kanamycin A | RNase P RNA (M1 RNA) | Escherichia coli | >1000 | - | Significantly weaker inhibitor compared to this compound[1]. |

| Kanamycin B | RNase P RNA (M1 RNA) | Escherichia coli | ~500 | - | Weaker inhibitor than this compound[1]. |

| Paromomycin | RNase P RNA (M1 RNA) | Escherichia coli | ~125 | - | Weaker inhibitor than this compound[1]. |

Mechanism of Action: Competitive Inhibition of Divalent Metal Ion Binding

The primary mechanism by which this compound inhibits RNase P is through competition with essential divalent metal ions, specifically Mg2+, at the catalytic core of the RNase P RNA[1][2]. The positively charged amino groups on the framycetin molecule are thought to displace the Mg2+ ions that are crucial for the proper folding of the ribozyme and for the chemical catalysis of the cleavage reaction[2]. This mode of action is supported by experimental evidence showing that the inhibitory effect of framycetin can be overcome by increasing the concentration of Mg2+ in the reaction[2]. Further evidence comes from lead(II)-induced cleavage assays, where the binding of this compound to RNase P RNA alters the pattern of lead-induced cleavage at sites known to be occupied by divalent metal ions[1].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibition of RNase P by this compound.

In Vitro RNase P Cleavage Assay

This assay measures the ability of RNase P to cleave its substrate (pre-tRNA) in the presence and absence of an inhibitor.

1. Preparation of RNA Components:

-

RNase P RNA (e.g., E. coli M1 RNA) and pre-tRNA Substrate (e.g., pSu3): These are typically generated by in vitro transcription from linearized DNA templates using T7 RNA polymerase.

-

Radiolabeling of Substrate: The pre-tRNA substrate is 5'-end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase to allow for visualization and quantification of the cleavage products. Unincorporated nucleotides are removed using a spin column.

2. Reaction Setup:

-

A master mix is prepared containing the reaction buffer. A typical buffer (Buffer II from Mikkelsen et al., 1999) consists of 50 mM Tris-HCl (pH 7.2), 5% (w/v) polyethylene glycol (PEG) 6000, 100 mM NH₄Cl, and a limiting concentration of MgCl₂ (e.g., 10 mM) to make the reaction sensitive to competitive inhibition.

-

Aliquots of the master mix are dispensed into microcentrifuge tubes.

-

Varying concentrations of this compound (or other inhibitors) are added to the respective tubes. A control reaction with no inhibitor is always included.

-

The reactions are initiated by the addition of the ³²P-labeled pre-tRNA substrate and a fixed concentration of RNase P RNA.

3. Incubation and Quenching:

-

The reaction mixtures are incubated at 37°C for a specific time, ensuring that the cleavage reaction is in the linear range.

-

The reactions are stopped by adding an equal volume of a quench buffer (e.g., 9 M urea, 0.025% bromophenol blue, 0.025% xylene cyanol, and 50 mM EDTA). The EDTA chelates the Mg²⁺ ions, thereby inactivating the ribozyme.

4. Analysis of Cleavage Products:

-

The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 8% gel containing 7 M urea).

-

The gel is dried and exposed to a phosphor screen.

-

The radioactive bands corresponding to the intact pre-tRNA substrate and the 5' leader cleavage product are quantified using a phosphorimager.

5. Data Analysis and Ki Determination:

-

The percentage of cleaved substrate is calculated for each inhibitor concentration.

-

The initial reaction velocities are determined from time-course experiments.

-

The inhibition constant (Ki) is typically determined using a Dixon plot, where the reciprocal of the reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at multiple substrate concentrations.

Lead(II)-Induced Cleavage Assay

This assay is used to probe the structure of RNA and identify binding sites for metal ions and other ligands.

1. Preparation and Labeling of RNase P RNA:

-

RNase P RNA is prepared by in vitro transcription.

-

The RNA is typically 3'-end-labeled with [⁵'-³²P]pCp using T4 RNA ligase or 5'-end-labeled as described above. The labeled RNA is purified by PAGE.

2. RNA Folding and Ligand Binding:

-

The labeled RNase P RNA is refolded in a buffer containing a monovalent salt (e.g., NH₄Cl) and a specific concentration of MgCl₂.

-

The RNA is pre-incubated at 37°C to allow it to adopt its active conformation.

-

This compound is added to the experimental sample and incubated to allow for binding to the RNase P RNA. A control sample without the inhibitor is run in parallel.

3. Lead(II)-Induced Cleavage:

-

The cleavage reaction is initiated by adding a fresh solution of lead(II) acetate (Pb(OAc)₂) to a final concentration of ~0.5 mM.

-

The reaction is allowed to proceed for a short period (e.g., 2-5 minutes) at 37°C.

-

The reaction is stopped by adding EDTA to chelate the Pb²⁺ ions.

4. Analysis:

-

The RNA fragments are precipitated, washed, and resuspended.

-

The cleavage products are separated on a high-resolution denaturing polyacrylamide gel.

-

The gel is autoradiographed to visualize the cleavage pattern. Sites of cleavage appear as bands on the gel.

-

A reduction in the intensity of specific bands in the presence of this compound indicates that the antibiotic binds at or near these sites, protecting the RNA backbone from lead-induced hydrolysis, likely by displacing a bound metal ion[1][2].

Logical Framework of the Research Findings

The research establishing this compound as an RNase P inhibitor follows a logical progression from initial observation to mechanistic insight.

Conclusion and Future Directions

This compound is a potent inhibitor of RNase P, acting through a mechanism of competitive displacement of essential divalent metal ions from the ribozyme's catalytic core. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers studying RNA-ligand interactions and for those in the field of drug development. The structural and functional differences between bacterial and eukaryotic RNase P enzymes suggest that bacterial RNase P could be a viable target for new antibacterial agents. Future research may focus on designing framycetin derivatives with increased specificity and potency for bacterial RNase P to develop novel antibiotics that can overcome existing resistance mechanisms.

References

In-Depth Technical Guide: Binding Affinity and Interaction of Framycetin Sulfate with the 16S rRNA Decoding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Framycetin sulfate, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a critical component of protein synthesis. This technical guide provides a comprehensive overview of the binding affinity and molecular interactions between this compound and its primary target, the decoding site of the 16S ribosomal RNA (rRNA). Understanding these interactions at a molecular level is paramount for the development of novel antibiotics and for combating the growing threat of antimicrobial resistance.

Framycetin, also known as Neomycin B, belongs to the 4,5-disubstituted 2-deoxystreptamine class of aminoglycosides.[1] Its mechanism of action involves binding to the A-site within the 30S ribosomal subunit, which is comprised of 16S rRNA and associated proteins.[2][3][4] This binding event disrupts the fidelity of protein translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death.[2][3][4]

Binding Affinity of this compound to the 16S rRNA A-Site

The affinity of this compound for the 16S rRNA A-site is a key determinant of its antibiotic potency. While a specific dissociation constant (Kd) for this compound is not extensively reported, studies on the closely related neomycin provide significant insights. Research utilizing Localized Surface Plasmon Resonance (LSPR) has demonstrated a high-affinity binding of neomycin to a 27-nucleotide model of the A-site RNA sequence, with affinity in the nanomolar range.

Inhibition constants (Ki) for this compound against other RNA targets have also been determined, offering a broader perspective on its RNA-binding capabilities.

| Ligand | Target | Method | Binding Constant |

| Neomycin | Model A-site RNA | LSPR | Nanomolar range |

| This compound | RNase P RNA | N/A | Ki = 35 µM[5][6] |

| This compound | Hammerhead ribozyme | N/A | Ki = 13.5 µM[5][6] |

Molecular Interactions at the Decoding Site

The interaction between this compound and the 16S rRNA A-site is highly specific, involving a network of hydrogen bonds and electrostatic interactions. The decoding site, located in helix 44 of the 16S rRNA, is a highly conserved region.[7] Key nucleotides within this site that are crucial for the binding of aminoglycosides include A1408, A1492, and A1493.

The binding of this compound induces a conformational change in the A-site, causing the destacking of residues A1492 and A1493. This structural rearrangement mimics the state of the ribosome when a cognate tRNA is bound, leading to misreading of the mRNA codon.

Mechanism of Action: Disruption of Protein Synthesis

The binding of this compound to the 16S rRNA decoding site initiates a cascade of events that disrupt protein synthesis.

Experimental Protocols

The study of this compound and its interaction with the 16S rRNA decoding site employs various biophysical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) / Localized Surface Plasmon Resonance (LSPR)

SPR and LSPR are powerful label-free techniques for real-time monitoring of binding events.

Protocol:

-

Sensor Chip Preparation: A sensor chip with a gold surface is functionalized. A model of the 16S rRNA A-site is typically immobilized on the chip surface.

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Measurement: The running buffer is flowed over the sensor surface to establish a baseline. The different concentrations of this compound are then injected, and the change in the plasmon resonance signal is monitored in real-time.

-

Dissociation Measurement: After the association phase, the running buffer is flowed again to monitor the dissociation of the this compound from the immobilized rRNA.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: A solution of the 16S rRNA A-site model is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the rRNA solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The heat data is plotted against the molar ratio of this compound to rRNA. The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Fluorescence Spectroscopy

Fluorescence-based assays can be used to monitor conformational changes in the rRNA upon ligand binding.

Protocol:

-

Probe Incorporation: A fluorescent probe, such as 2-aminopurine, is incorporated into the 16S rRNA A-site model at a position known to be sensitive to conformational changes (e.g., A1492).

-

Titration: this compound is titrated into the solution containing the fluorescently labeled rRNA.

-

Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded after each addition of this compound.

-

Data Analysis: Changes in fluorescence intensity or wavelength are plotted against the concentration of this compound. The data is then fitted to a binding equation to determine the dissociation constant (Kd).

Conclusion

The interaction between this compound and the 16S rRNA decoding site is a well-characterized example of a small molecule targeting a specific RNA structure. The high-affinity binding, driven by a network of specific molecular interactions, leads to the disruption of bacterial protein synthesis. The experimental protocols outlined in this guide provide a robust framework for further investigation into this and other RNA-ligand interactions, which is crucial for the future of antibiotic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of neomycin-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of transient RNA-RNA interactions important for the facilitated structure formation of bacterial ribosomal 16S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 16S ribosomal RNA - Wikipedia [en.wikipedia.org]

- 7. In vitro selection analysis of neomycin binding RNAs with a mutagenized pool of variants of the 16S rRNA decoding region - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Framycetin: A Technical Guide to an Aminoglycoside Pioneer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin, an aminoglycoside antibiotic synonymous with Neomycin B, holds a significant place in the history of antimicrobial chemotherapy. This in-depth technical guide elucidates the historical development and discovery of Framycetin, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the key scientific milestones, from its initial isolation to its characterization as a potent antibacterial agent. It includes a compilation of early quantitative data on its antimicrobial spectrum, detailed experimental protocols from the era of its discovery, and a schematic of its biosynthetic pathway. This document aims to be a valuable resource, offering insights into the foundational techniques and scientific endeavors that paved the way for the clinical use of this important antibiotic.

Historical Development and Discovery

The story of Framycetin is intertwined with the "golden age" of antibiotic discovery in the mid-20th century. Its journey begins with the discovery of neomycin by Selman Waksman and his student Hubert Lechevalier in 1949 at Rutgers University.[1] They isolated the antibiotic from a strain of Streptomyces fradiae.[1][2] The initial publication in the journal Science highlighted its activity against streptomycin-resistant bacteria, including Mycobacterium tuberculosis.[3][4] The neomycin complex was found to be a mixture of several components, with Neomycin B being the most active.[5]

Independently, in 1953, L. J. Decaris in France isolated an antibiotic from Streptomyces lavendulae, which was named Framycetin.[6][7][8] Subsequent research, notably by Kenneth L. Rinehart Jr., established that Framycetin was identical to Neomycin B.[9] This dual discovery led to the two names being used interchangeably in scientific literature. Commercial production of neomycin for medical use was approved in 1952.[1]

The discovery of Framycetin was a significant advancement in the fight against bacterial infections, offering a new therapeutic option, particularly for topical applications due to its broad-spectrum activity and poor absorption from the gastrointestinal tract.[6][10]

Quantitative Data: Early Antimicrobial Spectrum

Early investigations into the antimicrobial properties of neomycin (and by extension, Framycetin) revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from early studies, as detailed in a patent from the era.[11]

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (units/ml) |

| Aerobacter aerogenes | 0.2 |

| Bacillus anthracis | 2.5 |

| Bacillus cereus | 2.5 |

| Bacillus mycoides | 2.5 |

| Bacillus subtilis | 0.04 |

| Eberthella typhi | 5.0 |

| Escherichia coli | 0.2 |

| Mycobacterium phlei | 0.04 |

| Mycobacterium smegmatis | 0.2 |

| Mycobacterium tuberculosis | 0.1 |

| Proteus vulgaris | 0.4 |

| Pseudomonas aeruginosa | 50.0 |

| Salmonella paratyphi | 5.0 |

| Salmonella schottmuelleri | 5.0 |

| Sarcina lutea | 5.0 |

| Shigella paradysenteriae | 5.0 |

| Staphylococcus albus | 0.2 |

| Staphylococcus aureus | 0.1 |

Table 1: Antibiotic spectrum of Neomycin from early studies. Data sourced from U.S. Patent 2,799,620.[11]

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the scientific literature of the mid-20th century.

Fermentation and Isolation of Neomycin Complex

This protocol outlines the general procedure for the production and initial extraction of the neomycin complex from Streptomyces fradiae.

Methodology:

-

Culture Medium: A suitable nutrient medium for the cultivation of Streptomyces fradiae was prepared. An example medium included soy bean peptone, meat extract, glucose, and sodium chloride in tap water.[11]

-

Fermentation: The medium was inoculated with a culture of S. fradiae and incubated under submerged aerobic conditions (e.g., in a shaker) at an appropriate temperature for several days to allow for the production of neomycin.[1]

-

Harvesting and Extraction: The fermentation broth was harvested, and the mycelium was separated by filtration. The pH of the filtrate was adjusted to be acidic, and the neomycin was adsorbed onto activated carbon.[11]

-

Elution and Precipitation: The neomycin was then eluted from the activated carbon using an alcoholic solution. The eluate was concentrated under vacuum, and the crude neomycin was precipitated by the addition of a solvent such as acetone.[11] The resulting precipitate was collected and dried.

Separation of Neomycin B (Framycetin) by Paper Chromatography

Paper chromatography was a crucial technique for separating the components of the neomycin complex.

Methodology:

-

Preparation of Chromatogram: A spot of the crude neomycin solution was applied to a strip of filter paper (e.g., Whatman No. 1).

-

Solvent System: A solvent system consisting of methyl ethyl ketone, tert-butyl alcohol, methanol, and 6.5 N ammonium hydroxide in a ratio of 16:3:1:6 (v/v) was used for the separation of neomycin B and C as free bases.[12][13]

-

Development: The paper was developed using an ascending or descending chromatographic technique in a sealed chamber saturated with the solvent vapor.

-

Visualization: After development, the chromatogram was dried. To visualize the separated components, a bioautography technique was often employed.

Bioautography for Activity Detection

Bioautography was used to detect the presence and location of antibiotically active compounds on the paper chromatogram.

Methodology:

-

Preparation of Agar Plate: A nutrient agar plate was seeded with a susceptible bacterial species (e.g., Bacillus subtilis or Staphylococcus aureus).

-

Contact Bioautography: The developed and dried paper chromatogram was placed onto the surface of the seeded agar plate.

-

Incubation: The plate was incubated at an appropriate temperature for the test organism to grow.

-

Observation: Zones of inhibition of bacterial growth would appear on the agar plate corresponding to the positions of the antibiotic components on the chromatogram, thus identifying the active fractions.

Determination of Minimum Inhibitory Concentration (MIC)

The agar streak dilution method was a common technique in the 1940s and 1950s for determining the MIC of new antibiotics.

Methodology:

-

Preparation of Agar Plates: A series of agar plates were prepared, each containing a different, known concentration of the antibiotic to be tested.

-

Inoculation: Each plate was streaked with a standardized inoculum of the test bacterium.

-

Incubation: The plates were incubated under conditions suitable for the growth of the test organism.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.[14][15]

Biosynthesis of Framycetin (Neomycin B)

Framycetin, as a member of the neomycin family, is synthesized through a complex biosynthetic pathway originating from D-glucose. The pathway involves the formation of a 2-deoxystreptamine (2-DOS) core, which is then glycosylated with specific sugar moieties.

The key steps in the biosynthesis of Neomycin B include:

-

Formation of 2-deoxystreptamine (2-DOS): The central aminocyclitol core, 2-DOS, is synthesized from D-glucose through a series of enzymatic reactions.

-

Glycosylation to form Neamine (Neomycin A): The 2-DOS core is glycosylated to form neamine.

-

Formation of Ribostamycin: Neamine is then ribosylated to produce ribostamycin.

-

Conversion to Neomycin C: Further glycosylation and amination steps convert ribostamycin into neomycin C.

-

Epimerization to Neomycin B (Framycetin): The final step is the epimerization of neomycin C to yield the more active isomer, neomycin B (Framycetin).

This pathway involves a multitude of enzymes, including glycosyltransferases, aminotransferases, dehydrogenases, and an epimerase.

Mechanism of Action

Framycetin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[16] This binding interferes with the decoding process, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. The production of non-functional or toxic proteins ultimately leads to bacterial cell death.

Conclusion

The discovery and development of Framycetin represent a pivotal chapter in the history of antibiotics. The pioneering work of Waksman, Lechevalier, and Decaris, coupled with the detailed structural and biosynthetic studies that followed, provided the scientific community with a powerful tool against bacterial infections. The experimental techniques employed in its discovery, though rudimentary by today's standards, laid the groundwork for modern drug discovery and development. This technical guide serves as a testament to the ingenuity and perseverance of early antibiotic researchers and provides a valuable historical and technical resource for the scientific community.

References

- 1. Neomycin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Neomycin, a New Antibiotic Active against Streptomycin-Resistant Bacteria, including Tuberculosis Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.unair.ac.id [repository.unair.ac.id]

- 7. Framycetin Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of Antibiotics and Related Compounds - Kenneth Rinehart [grantome.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 11. US2799620A - Neomycin and process of preparation - Google Patents [patents.google.com]

- 12. NEOMYCIN-PRODUCTION AND ANTIBIOTIC PROPERTIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Production of Neomycin by Streptomyces fradiae in Synthetic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Framycetin Sulfate: A Comprehensive Technical Guide to its Physicochemical and Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction